3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazine is a useful research compound. Its molecular formula is C21H27N7O3 and its molecular weight is 425.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis and evaluation of novel ester and hydrazide derivatives of 3(2H)-pyridazinone as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported. These compounds show significant inhibitory activity against AChE and BChE, with potential implications for the treatment of neurological disorders such as Alzheimer's disease (Ozçelik et al., 2010).
- Research on pyridazinone herbicides has explored the inhibitory effects on the Hill reaction and photosynthesis in barley, suggesting potential applications in agriculture (Hilton et al., 1969).
- Triazole analogues of piperazine have been synthesized and tested for their antibacterial activity against human pathogenic bacteria, indicating potential applications in developing new antimicrobial agents (Nagaraj et al., 2018).
- A study on N-heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine reported highly potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative properties against cancer cell lines (Prinz et al., 2017).
Anticancer and Antinociceptive Activities
- The anticancer activities of novel Mannich bases against prostate cancer cells have been investigated, showcasing moderate cytotoxic activity and indicating a potential for further development in cancer therapy (Demirci & Demirbas, 2019).
- Synthesis and evaluation of 6-substituted-3-pyridazinone derivatives for their antinociceptive activity have identified compounds with potential as analgesic agents, offering insights into pain management research (Gokçe et al., 2001).
Properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-2-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)21(29)17-3-5-18(6-4-17)28(30)31/h3-8H,2,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSNCMBNYBZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.